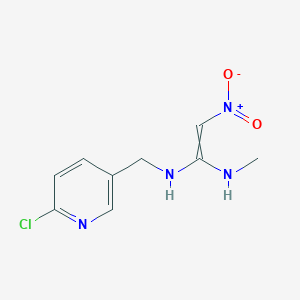

1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene

概要

説明

1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene, also known as CPME, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. CPME is a highly versatile compound that has shown promising results in various scientific studies, making it an interesting subject for research.

科学的研究の応用

Thermal Rearrangement in Organic Synthesis : N-Methyl-N-pyridylnitramines, related to the compound , have been studied for their behavior under thermal conditions. They form methylamino-nitropyridines in significant yields when heated in specific solvents, indicating a potential application in synthetic organic chemistry for the creation of structurally complex molecules (Daszkiewicz et al., 1997).

Catalysis in Ethylene Polymerization : Research has been conducted on ligands similar to the compound , used in conjunction with nickel halides, for catalyzing ethylene polymerization. These complexes have shown high activities, suggesting applications in the production of polyethylenes with specific properties (Sun et al., 2012).

Nuclear Magnetic Resonance Spectral Studies : Studies on the nuclear magnetic resonance (NMR) spectra of compounds closely related to 1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene provide insights into their electronic structure and chemical reactivity, which are valuable in various chemical synthesis processes (Rajappa et al., 1978).

Insecticidal Activity : Certain modifications of 1-methylamino-1-[N-methyl-N-(3-pyridylmethyl)]amino-2-nitroethene have shown promising insecticidal activities against pests like Nilaparvata lugens and Spodoptera litura. This opens up possibilities for agricultural applications in pest control (Tabuchi et al., 1994).

Organic Crystal Synthesis for Pharmaceutical Applications : Innovations in synthesizing organic crystals, such as 4-nitro 2-diethylamino 5-methyl pyridine, which are intermediates for pharmaceutical synthesis, demonstrate the compound's relevance in drug development and organic material production (Wang, 2021).

Polymer Science and Materials Engineering : Studies have shown the synthesis of polymers like Poly(2,5-diheptyl-1,4-phenylenevinylene) using methods that could potentially involve compounds similar to 1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene. These polymers have applications in electronic and material science due to their unique electrical and physical properties (Sonoda et al., 1992).

特性

IUPAC Name |

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUAXZJMGUHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401954 | |

| Record name | 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

CAS RN |

120738-58-1 | |

| Record name | 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![1-(Azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2864041.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)